N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide

Catalog No.
S7808144
CAS No.
M.F
C16H16N2O3S2
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene...

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-12-7-8-14-15(10-12)22-16(17-14)18-23(19,20)13-6-4-5-11(2)9-13/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

JWVBHIVGIJGAAL-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC(=C3)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC(=C3)C

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide, commonly referred to as EBS or EBSMS, is a chemical compound with potential applications in various fields of research and industry. Its physical and chemical properties, as well as its synthesis, characterization, analytical methods, biological properties, toxicity, safety, and current state of research, make it an interesting subject for investigation. This paper aims to provide an overview of EBS, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
EBS is a heterocyclic, sulfonamide-based compound that contains a benzothiazole ring and a methylbenzene sulfonamide group. It was first synthesized by scientists at the University of Montreal in Canada as part of a study on the development of novel anticancer agents. EBS is a derivative of benzothiazole, a class of compounds with a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
EBS is a yellow powder with a molecular formula of C17H18N2O3S2 and a molecular weight of 394.46 g/mol. It has a melting point of 171-175 degrees Celsius and a solubility of 4 mg/mL in ethanol. The compound is stable under normal conditions and shows no significant decomposition over time. EBS is slightly acidic and has a pKa value of 8.1, indicating that it is a weak acid.

EBS can be synthesized by reacting 6-ethoxy-2-mercaptobenzothiazole with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields EBS as a yellow powder, which can be purified by recrystallization or column chromatography. The purity of EBS can be confirmed by HPLC, NMR, and mass spectrometry.

EBS can be analyzed by various methods, including HPLC, NMR, mass spectrometry, and IR spectroscopy. HPLC is commonly used for the quantitative analysis of EBS in biological samples and pharmaceutical formulations, while NMR and mass spectrometry are used for the determination of the chemical structure of EBS. IR spectroscopy can provide information about functional groups present in EBS.

EBS has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated that EBS can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis. EBS has also been shown to reduce inflammation by suppressing the production of inflammatory cytokines and chemokines. In addition, EBS has antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
The toxicity and safety of EBS have been evaluated in various in vitro and in vivo experiments. In general, EBS has a low toxicity profile and does not exhibit significant adverse effects on normal cells or tissues. However, the dose-dependent toxicity of EBS in some experiments needs further exploration.

EBS has potential applications in various fields of research and industry, including the development of novel anticancer agents, anti-inflammatory drugs, antiviral agents, and diagnostic tools. EBS can also be used as a fluorescent probe to study protein-ligand interactions.

Currently, the research on EBS is focused on its potential as an anticancer agent and antiviral agent. Several studies have demonstrated that EBS can inhibit the growth of cancer cells and viruses, but further investigations are required to determine the mechanism of action, efficacy, and safety of EBS.

EBS has potential implications in various fields of research and industry. In the field of medicine, EBS could be used as a novel anticancer agent, anti-inflammatory drug, and antiviral agent. In the field of diagnostic tools, EBS could be utilized as a fluorescent probe to study protein-ligand interactions. In the pharmaceutical industry, EBS could be developed into a drug candidate for various diseases.

The limitations of EBS include its limited solubility in aqueous solutions and its slight toxicity. Future studies should focus on exploring the mechanism of action, efficacy, and safety of EBS in vivo and improving its solubility and bioavailability. Additionally, future directions in research could include exploring the potential of EBS as a therapeutic agent for other diseases beyond cancer, infections, and inflammation.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

348.06023472 g/mol

Monoisotopic Mass

348.06023472 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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